N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-12-5-6-14(9-13(12)2)24-20(26)16(11-22-21(24)27)19(25)23-17-10-15(28-3)7-8-18(17)29-4/h5-11H,1-4H3,(H,22,27)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTXIJOIRWNVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 378.42 g/mol. The structural features include a tetrahydropyrimidine core with two aromatic substituents that may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Topoisomerase Inhibition : Analogous compounds have been identified as selective inhibitors of topoisomerase II. These compounds demonstrated potent anticancer effects against various cancer cell lines (breast, colon, lung, and prostate) at low micromolar concentrations. They also showed low toxicity to normal cells compared to established chemotherapeutics like etoposide .
- Mechanism of Action : The mode of action involves inducing apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and cell cycle arrest in the G1 phase .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the phenyl rings and the tetrahydropyrimidine core significantly influence the biological activity of these compounds. For example:
- Substituents such as methoxy groups enhance the compound's interaction with biological targets.
- The presence of electron-donating groups (like methoxy) has been correlated with increased potency against specific cancer cell lines .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of tetrahydropyrimidine derivatives against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed promising results in inhibiting tumor growth and inducing apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Topoisomerase II inhibition |
| Compound B | HCT116 (Colon) | 7.5 | ROS induction |
| Compound C | A549 (Lung) | 6.0 | Apoptosis via G1 arrest |
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of similar compounds in mouse models bearing human tumor xenografts. Results showed significant tumor regression and improved survival rates compared to control groups treated with vehicle solutions .
Comparison with Similar Compounds
Comparison with Target Compound :
- The target compound lacks fluorine but includes methoxy and methyl groups, which may enhance lipophilicity and steric bulk compared to the fluorinated analogs.
Thioxo vs. Dioxo Derivatives
and describe pyrimidine carboxamides with sulfanylidene (thioxo) groups, such as:
4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide ()
- Key features : Thioxo group at position 2; 2-chlorophenyl substituent.
N-(5-chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Key features : Nitrophenyl group; thioxo and chloro substituents.
Comparison with Target Compound :
- The nitro and chloro groups in these analogs may confer higher reactivity or toxicity compared to the target compound’s methyl and methoxy groups .
Heterocyclic Fusion and Complexity
Compounds in –4 and 6 feature fused heterocycles, such as pyrazolo-triazines and pyrimido-pyrimidinones:
Pyrazolo[3,4-e]-1,2,4-triazines (): Synthesized via cyclization of pyrazole and triazine moieties.
Pyrimido[4,5-d]pyrimidin-4(1H)-one ():
- Includes a diazepine ring, increasing molecular complexity.
Comparison with Target Compound :
Comparison with Target Compound :
- These derivatives emphasize the versatility of tetrahydropyrimidine scaffolds in drug design. However, their peptide-like structures and multiple stereocenters contrast with the target compound’s small-molecule architecture, suggesting divergent therapeutic targets (e.g., protease inhibition vs. kinase modulation) .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Formation of the tetrahydropyrimidine core using urea or thiourea derivatives under acidic or basic conditions.
- Step 2 : Functionalization of the pyrimidine ring with substituents (e.g., 2,5-dimethoxyphenyl and 3,4-dimethylphenyl groups) via nucleophilic substitution or coupling reactions.
- Step 3 : Carboxamide introduction at position 5 using activated carboxylic acid derivatives (e.g., acid chlorides) in the presence of coupling agents like DCC or EDC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are standard methods to isolate the pure product .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .
Q. What solvent systems are optimal for recrystallizing this compound?
- Answer : Polar aprotic solvents (e.g., dimethylformamide, DMF) or ethanol/water mixtures are commonly used. Solubility tests at varying temperatures (e.g., 60–80°C) help determine optimal conditions for crystal formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the final coupling step?
- Answer : Key parameters include:
- Base Selection : Strong bases like DBU (1,8-diazabicycloundec-7-ene) or potassium carbonate enhance nucleophilicity in coupling reactions .
- Solvent Choice : Anhydrous DMF or tetrahydrofuran (THF) minimizes side reactions.
- Temperature Control : Reflux conditions (70–90°C) improve reaction rates, while lower temperatures (0–25°C) reduce decomposition .
- Monitoring : Thin-layer chromatography (TLC) or HPLC at intermediate stages ensures reaction progression .
Q. How can computational methods resolve contradictions in spectroscopic data?
- Answer :
- Density Functional Theory (DFT) : Calculates bond lengths, angles, and electronic properties to validate NMR/IR peak assignments. For example, DFT can confirm the stability of the amide conformation or tautomeric forms .
- Molecular Dynamics Simulations : Predicts solvent interactions affecting crystallinity or solubility .
Q. What strategies mitigate byproduct formation during tetrahydropyrimidine ring closure?
- Answer :
- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing oligomerization.
- Stoichiometric Control : Limiting excess reagents (e.g., urea derivatives) reduces polycondensation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- Analytical Monitoring : UPLC-MS tracks degradation products, while kinetic modeling predicts shelf-life .
Methodological Notes
- Contradiction Handling : Discrepancies in spectral data (e.g., unexpected NMR splitting) should be cross-validated with X-ray crystallography or 2D NMR (COSY, HSQC) .
- Advanced Characterization : Single-crystal X-ray diffraction provides definitive structural proof but requires high-purity samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
